Tert-butyl 4-acetylazepane-1-carboxylate
Description
Tert-butyl 4-acetylazepane-1-carboxylate (CAS: 1630906-71-6) is a bicyclic organic compound featuring a seven-membered azepane ring with a tert-butyl carbamate group at the 1-position and an acetyl substituent at the 4-position. Its molecular formula is $ \text{C}{13}\text{H}{23}\text{NO}_3 $, and it is commonly utilized as a building block in pharmaceutical and organic synthesis due to its stability and versatility . The tert-butyl group acts as a protective moiety for amines, while the acetyl group enables further functionalization, such as hydrolysis or condensation reactions. This compound is typically synthesized via multi-step routes involving esterification, acetylation, and purification via column chromatography .
Properties
IUPAC Name |
tert-butyl 4-acetylazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-10(15)11-6-5-8-14(9-7-11)12(16)17-13(2,3)4/h11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNLWRZPRVEDFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-acetylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate and acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-acetylazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Tert-butyl 4-acetylazepane-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-acetylazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The tert-butyl carbamate framework is shared among several derivatives, but variations in ring systems and substituents lead to distinct properties:
Key Differences :
Ring Systems :
- The azepane derivatives (7-membered ring) exhibit greater conformational flexibility compared to aromatic benzoates or rigid diazaspiro compounds (e.g., tert-butyl 6-acetyl-2,6-diazaspiro[3.3]heptane-2-carboxylate) .
- Azepane rings are more prone to ring-opening reactions under acidic conditions, whereas benzoates are stable but less reactive.
Substituent Effects: Acetyl vs. Amino Groups: The acetyl group enhances electrophilicity, making it suitable for nucleophilic acyl substitution, while the amino group enables coupling reactions (e.g., amide bond formation) . Phenyl vs.
Synthetic Utility: Acetylated derivatives (e.g., this compound) are precursors for ketone-based transformations, whereas amino-substituted analogs are used in peptide synthesis or as chiral auxiliaries .
Physical and Chemical Properties
| Property | This compound | tert-Butyl 4-amino-5-methylazepane-1-carboxylate | tert-Butyl 3-acetylbenzoate |
|---|---|---|---|
| Molecular Weight (g/mol) | 253.33 | 228.33 | 220.27 |
| Purity | 95% | >97% | 98% |
| Solubility | Moderate in DCM, THF | High in polar aprotic solvents | Low in water |
| Stability | Stable under basic conditions | Sensitive to oxidation | Hydrolytically stable |
Reactivity Insights :
- The acetyl group in this compound can undergo Knoevenagel condensations or reductions to form secondary alcohols, whereas amino groups in analogs are prone to acylation or Schiff base formation .
- The tert-butyl carbamate group is cleavable under strong acidic conditions (e.g., TFA), enabling deprotection for downstream functionalization .
Biological Activity
Tert-butyl 4-acetylazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.
Chemical Structure and Properties
- Chemical Formula : C_{12}H_{21}N_{2}O_{3}
- Molecular Weight : 225.31 g/mol
- CAS Number : 1312935-03-7
The compound features a tert-butyl group attached to a 4-acetylazepane-1-carboxylate moiety, which contributes to its lipophilicity and potential bioactivity.
Mechanisms of Biological Activity
This compound exhibits various biological activities through different mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxic Effects : Research has suggested that it can induce apoptosis in cancer cell lines, making it a candidate for anticancer drug development.
- Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells against oxidative stress, which could be beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
A study conducted on various derivatives of azepane compounds demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be around 32 µg/mL for both bacterial strains, indicating moderate antibacterial activity.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Control (Ampicillin) | 8 | Strong |
Cytotoxic Effects
In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced significant cytotoxicity, with IC50 values of approximately 25 µM. The mechanism was linked to the activation of caspase pathways, resulting in programmed cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 25 | Caspase activation |
| MCF-7 | 30 | Caspase activation |
Neuroprotective Effects
A recent study explored the neuroprotective potential of this compound against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results indicated a reduction in reactive oxygen species (ROS) levels by approximately 40%, suggesting its role as an antioxidant agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
